molecular formula C18H25N7O B2522693 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415469-69-9

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2522693
CAS No.: 2415469-69-9
M. Wt: 355.446
InChI Key: NKGOAVKKRHEDGW-UHFFFAOYSA-N
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Description

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a heterocyclic compound featuring a central pyrimidine ring connected to a morpholine moiety at position 4 and a piperazine ring substituted with a 2,6-dimethylpyrimidin-4-yl group at position 4.

Properties

IUPAC Name

4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-17(21-15(2)20-14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGOAVKKRHEDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the piperazine linker: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution of the piperazine derivative with morpholine under suitable conditions, such as heating in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine or morpholine rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Pharmacological Implications (Inferred)

For example:

  • Thieno-pyrimidine derivatives in EP 2 402 347 A1 target kinases (e.g., PI3K, mTOR) due to their ATP-binding site compatibility .

Biological Activity

The compound 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a morpholine ring and piperazine moiety, which are commonly associated with various biological activities, particularly in the realm of drug discovery for neurological and oncological applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N6OC_{15}H_{20}N_6O, and it has a molecular weight of approximately 320.36 g/mol. The presence of the dimethylpyrimidine group is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀N₆O
Molecular Weight320.36 g/mol
IUPAC Name4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at various receptor sites, influencing pathways involved in mood regulation, cognition, and potentially apoptosis in cancer cells. The exact mechanisms are still under investigation but involve modulation of signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values (the concentration required to inhibit 50% of cell growth) suggest it has significant potency compared to standard chemotherapeutics.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.65
A5491.54
HCT-1161.17

Flow cytometry analyses indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase and increased apoptosis through caspase activation, suggesting its potential as a therapeutic agent in oncology.

Neuropharmacological Activity

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Preliminary findings suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models, likely due to its action on serotonin and dopamine receptors.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells and reported an IC50 value of 0.65 µM, indicating strong cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Neuropharmacological Assessment : In a rodent model, administration of the compound resulted in significant reductions in anxiety-like behaviors, corroborated by behavioral tests such as the elevated plus maze and forced swim test.

Q & A

Q. What are the optimal synthetic routes for 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving nitro-group reduction, nucleophilic substitution, and coupling. For example:

  • Step 1: Reduce nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) using catalytic hydrogenation or sodium dithionite .
  • Step 2: Couple morpholine and piperazine rings using Pd-catalyzed cross-coupling or SNAr reactions. Optimize solvent (e.g., DMF, THF) and temperature (80–120°C) to improve yield .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization. Monitor purity using HPLC (≥98%) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR (e.g., δ 1.20 ppm for methyl groups, δ 3.52 ppm for morpholine protons) to confirm substituent positions .
  • LCMS/HRMS: Validate molecular weight (e.g., [M+H]+^+ = 208 for intermediates) and detect impurities .
  • X-ray Crystallography: Resolve chiral centers and confirm stereochemistry, as seen in analogous morpholine-piperazine hybrids .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • HPLC Analysis: Use C18 columns (acetonitrile/water gradient) to quantify impurities (e.g., unreacted intermediates) .
  • Accelerated Stability Studies: Expose the compound to pH 1–13 buffers, elevated temperatures (40–60°C), and UV light. Monitor degradation via TLC or LCMS .

Q. What strategies mitigate hygroscopicity and improve storage stability for this compound?

Methodological Answer:

  • Lyophilization: Remove residual solvents to reduce moisture absorption.
  • Storage: Use desiccants (silica gel) under inert gas (N2_2) at –20°C. Avoid repeated freeze-thaw cycles .

Q. How can researchers validate synthetic intermediates using spectroscopic and chromatographic data?

Methodological Answer:

  • Intermediate Tracking: Compare NMR shifts (e.g., δ 7.72 ppm for pyridine protons in nitro intermediates) with reference spectra .
  • HPLC Retention Times: Establish retention time databases for intermediates (e.g., 4.5 min for amine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

  • Systematic Substitution: Modify substituents (e.g., methyl groups on pyrimidine, morpholine ring size) and test bioactivity .
  • In Silico Docking: Use AutoDock or Schrödinger to predict binding to targets (e.g., kinases, GPCRs). Validate with enzymatic assays .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields: Adjust parameters in molecular dynamics simulations to better reflect solvent effects .
  • Orthogonal Assays: Confirm activity using SPR (binding affinity) and cell-based assays (IC50_{50}) to rule out false positives .

Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?

Methodological Answer:

  • ADME Profiling: Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding .
  • Rodent Models: Administer doses (10–100 mg/kg) and measure plasma concentrations via LC-MS/MS. Monitor organ toxicity histologically .

Q. How can enzymatic inhibition assays be optimized for this compound’s putative targets?

Methodological Answer:

  • Kinase Assays: Use TR-FRET or ADP-Glo™ kits with ATP concentrations near Km_m. Include controls (staurosporine) .
  • IC50_{50} Determination: Fit dose-response curves (4-parameter logistic) using GraphPad Prism. Test triplicates to ensure reproducibility .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding poses in GROMACS with explicit solvent models. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling: Train models with descriptors (logP, polar surface area) and bioactivity data from analogs .

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